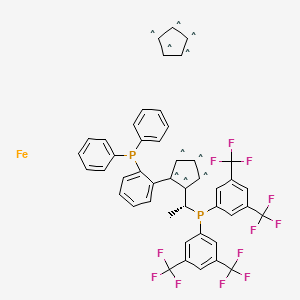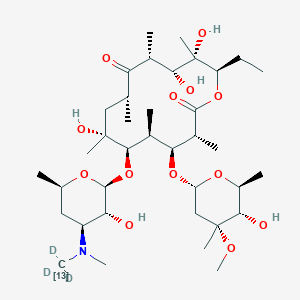![molecular formula C13H15NaO4 B12062312 sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate CAS No. 1049743-38-5](/img/structure/B12062312.png)
sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetate;hydrate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoannulene core, which is a polycyclic aromatic hydrocarbon, and a hydroxy group, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetate;hydrate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the benzoannulene core. This is followed by the introduction of the hydroxy group and the acetate moiety. The final step involves the addition of sodium to form the sodium salt and hydration to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors for the cyclization and functionalization steps. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetate;hydrate is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s hydroxy group and aromatic structure make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids. It can be used in biochemical assays to investigate enzyme activity or binding studies.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its aromatic core and functional groups.
Wirkmechanismus
The mechanism by which sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetate;hydrate exerts its effects depends on its interaction with molecular targets. The hydroxy group can form hydrogen bonds, while the aromatic core can participate in π-π interactions. These interactions can affect the compound’s binding to proteins, enzymes, or other biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium benzoate: Similar in having a sodium salt and aromatic structure but lacks the hydroxy and acetate groups.
Sodium salicylate: Contains a hydroxy group and sodium salt but has a simpler aromatic structure.
Sodium acetate: Contains the acetate group but lacks the aromatic and hydroxy components.
Uniqueness
Sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetate;hydrate is unique due to its combination of a polycyclic aromatic core, hydroxy group, and acetate moiety. This combination of features makes it versatile for various chemical reactions and applications in scientific research.
annulen-6-ylidene)acetate;hydrate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
1049743-38-5 |
|---|---|
Molekularformel |
C13H15NaO4 |
Molekulargewicht |
258.24 g/mol |
IUPAC-Name |
sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate |
InChI |
InChI=1S/C13H14O3.Na.H2O/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);;1H2/q;+1;/p-1/b10-8+;; |
InChI-Schlüssel |
FCHWTCFJPQOCCJ-PIHABLKOSA-M |
Isomerische SMILES |
C1CC2=CC=CC=C2C(/C(=C/C(=O)[O-])/C1)O.O.[Na+] |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)







